4-Methylphenylzinc iodide

Catalog No.
S3356516
CAS No.
300766-53-4
M.F
C7H7IZn
M. Wt
283.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylphenylzinc iodide

CAS Number

300766-53-4

Product Name

4-Methylphenylzinc iodide

IUPAC Name

iodozinc(1+);methylbenzene

Molecular Formula

C7H7IZn

Molecular Weight

283.4 g/mol

InChI

InChI=1S/C7H7.HI.Zn/c1-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1

InChI Key

AHAJMZHMDYRVRB-UHFFFAOYSA-M

SMILES

CC1=CC=[C-]C=C1.[Zn+]I

Canonical SMILES

CC1=CC=[C-]C=C1.[Zn+]I

Synthesis of Organic Compounds:

-Methylphenylzinc iodide (CH3C6H4ZnI) is a valuable organozinc compound used in organic synthesis for the formation of carbon-carbon bonds. Its applications include:

  • Negishi coupling: This reaction couples an organic halide (RX) with an alkenyl or aryl halide (R'X) in the presence of a nickel or palladium catalyst to form a new C-C bond. 4-Methylphenylzinc iodide acts as the nucleophilic coupling partner, introducing the 4-methylphenyl group (C6H4CH3) into the target molecule.
  • Suzuki-Miyaura coupling: Similar to Negishi coupling, this reaction uses a palladium catalyst to couple an organozinc compound with an aryl or vinyl halide. 4-Methylphenylzinc iodide can be employed to introduce the 4-methylphenyl group into various organic molecules through this method.
  • Stille coupling: This coupling reaction utilizes a palladium catalyst to form a C-C bond between an organozinc compound and a vinyl or aryl halide. 4-Methylphenylzinc iodide serves as the nucleophilic reagent, enabling the introduction of the 4-methylphenyl moiety into the target molecule.

Advantages of 4-Methylphenylzinc Iodide:

Compared to other organozinc reagents, 4-methylphenylzinc iodide offers several advantages:

  • Stability: It exhibits good stability under ambient conditions, making it easier to handle and store compared to some air- and moisture-sensitive organozinc compounds.
  • Reactivity: It demonstrates good reactivity in various coupling reactions, leading to efficient formation of the desired products.
  • Functional group compatibility: The presence of the methyl group at the 4th position does not interfere with many common functional groups, allowing its broad applicability in organic synthesis.

Applications in Material Science:

-Methylphenylzinc iodide finds applications in material science, particularly in the synthesis of:

  • Conjugated polymers: These materials possess alternating single and double bonds, leading to interesting electrical and optical properties. 4-Methylphenylzinc iodide can be used as a building block in the synthesis of specific conjugated polymers.
  • Organic light-emitting diodes (OLEDs): These are efficient light-emitting devices based on organic materials. 4-Methylphenylzinc iodide can be employed in the synthesis of organic molecules used in OLED fabrication.

4-Methylphenylzinc iodide, with the chemical formula C7H7ZnI\text{C}_7\text{H}_7\text{ZnI} and CAS number 300766-53-4, is an organozinc compound characterized by a central zinc atom bonded to a methyl group on a para-substituted phenyl ring and an iodide ion. The unique structure of this compound includes a highly polarized zinc-carbon bond, which imparts nucleophilic properties to the 4-methylphenyl group. This polarization arises from the significant difference in electronegativity between zinc and carbon, making the carbon atom negatively charged and thus reactive towards electrophiles in various organic reactions .

4-Methylphenylzinc iodide doesn't have a biological mechanism of action. Its role lies in organic synthesis, where the polarized Zn-C bond allows the 4-methylphenyl group to act as a nucleophile in various coupling reactions []. The specific mechanism of each coupling reaction involves the catalyst and the reaction partners but doesn't rely on any inherent biological activity of 4-Methylphenylzinc iodide itself.

4-Methylphenylzinc iodide is a pyrophoric compound, meaning it can ignite spontaneously upon contact with air. It's also moisture-sensitive and decomposes upon exposure to water. Due to the presence of zinc and iodine, it's likely toxic upon ingestion and inhalation [, ]. As with all chemicals, it's crucial to handle 4-Methylphenylzinc iodide with proper personal protective equipment (PPE) in a well-ventilated fume hood following established laboratory safety protocols [, ].

, particularly in organic synthesis:

  • Cross-Coupling Reactions: It is commonly used in the formation of carbon-carbon bonds through reactions such as the Suzuki and Negishi coupling. In these processes, 4-methylphenylzinc iodide acts as a nucleophile, reacting with electrophilic partners to form biaryl compounds.
  • Nucleophilic Substitution: The compound can also engage in nucleophilic substitution reactions where it attacks electrophilic centers, facilitating the synthesis of various organic molecules .

Notably, due to its sensitivity to air and moisture, 4-methylphenylzinc iodide must be handled under inert conditions to prevent decomposition.

While 4-methylphenylzinc iodide does not exhibit inherent biological activity, its role in organic synthesis can lead to the production of biologically active compounds. The compound itself is not designed for therapeutic uses and lacks specific biological mechanisms of action. Its potential toxicity arises from the presence of zinc and iodine, necessitating careful handling to avoid ingestion or inhalation .

The synthesis of 4-methylphenylzinc iodide typically involves the reaction of 4-methylphenyl iodide with zinc metal in an appropriate solvent such as tetrahydrofuran (THF). The general procedure includes:

  • Preparation of 4-Methylphenyl Iodide: This can be achieved through various methods, including halogenation of 4-methylphenol.
  • Reaction with Zinc:
    • Combine 4-methylphenyl iodide with zinc powder in THF.
    • Stir the mixture under inert atmosphere conditions until the reaction is complete, resulting in the formation of 4-methylphenylzinc iodide.

Alternative methods may include using pre-formed organozinc reagents or employing different solvents to optimize yields .

4-Methylphenylzinc iodide finds utility in various fields:

  • Organic Synthesis: Primarily used for constructing complex organic molecules through carbon-carbon bond formation.
  • Material Science: It plays a role in developing new materials due to its reactivity and ability to form stable organometallic compounds .
  • Research: Employed in academic and industrial laboratories for studying reaction mechanisms involving organozinc compounds.

Interaction studies involving 4-methylphenylzinc iodide primarily focus on its reactivity with various electrophiles. These studies help elucidate the mechanisms behind its nucleophilic behavior and its role in forming diverse organic products. The compound's sensitivity to moisture and air also necessitates investigations into its stability under different conditions .

Several organozinc compounds exhibit structural similarities to 4-methylphenylzinc iodide. Below is a comparison highlighting their unique features:

Compound NameUnique FeaturesReactivity Focus
3-Fluoro-4-methylphenylzinc iodideFluorine at meta position; methyl groupCross-coupling reactions
4-Methylphenylzinc iodideNo fluorine; only methyl groupSimilar cross-coupling capabilities
3-Fluorophenylzinc iodideFluorine at meta positionEnhanced reactivity due to fluorine
2-Fluorophenylzinc iodideFluorine at ortho positionDifferent steric effects influencing reactivity
Methylmagnesium iodideMethyl group attached to magnesiumStrong nucleophile for Grignard reactions

This comparison illustrates that while these compounds share similar functional groups, their unique substituents significantly influence their reactivity and application potential in organic synthesis .

Dates

Modify: 2023-08-19

Explore Compound Types